molecular formula C5H5BrN2O B13684122 (3-Bromo-2-pyrazinyl)methanol

(3-Bromo-2-pyrazinyl)methanol

Cat. No.: B13684122
M. Wt: 189.01 g/mol
InChI Key: IANKLPMHLBIBLU-UHFFFAOYSA-N
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Description

(3-Bromo-2-pyrazinyl)methanol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromopyrazine with formaldehyde under basic conditions to yield (3-Bromo-2-pyrazinyl)methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-pyrazinyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyrazinylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products Formed

    Oxidation: 3-Bromo-2-pyrazinylcarboxylic acid.

    Reduction: 2-Pyrazinylmethanol.

    Substitution: Various substituted pyrazinylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-2-pyrazinyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (3-Bromo-2-pyrazinyl)methanol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-6-bromo-2-pyrazinyl)methanol: Similar structure but with an amino group instead of a hydroxymethyl group.

    2-Pyrazinylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-2-pyrazinylcarboxylic acid: An oxidized form of (3-Bromo-2-pyrazinyl)methanol.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

(3-bromopyrazin-2-yl)methanol

InChI

InChI=1S/C5H5BrN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2

InChI Key

IANKLPMHLBIBLU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CO)Br

Origin of Product

United States

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